3,3-Dichloro-1,1,1-trifluoropropane

Übersicht

Beschreibung

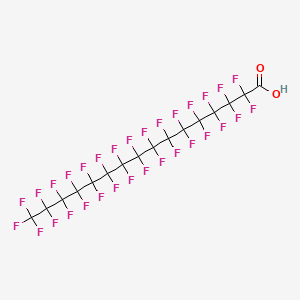

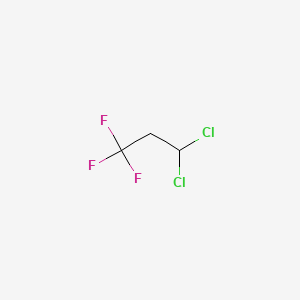

3,3-Dichloro-1,1,1-trifluoropropane is a compound with the molecular formula C3H3Cl2F3 . It has an average mass of 166.957 Da and a monoisotopic mass of 165.956390 Da . It is a colorless, odorless, nonflammable liquid .

Molecular Structure Analysis

The molecular structure of 3,3-Dichloro-1,1,1-trifluoropropane has been characterized both experimentally and theoretically . The theoretical calculations show the existence of two conformers, with the gauche (G) and trans (T) orientation around the HCCC dihedral angle .

Chemical Reactions Analysis

3,3-Dichloro-1,1,1-trifluoropropane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals. It undergoes oxidation with strong oxidizing agents and under extremes of temperature .

Physical And Chemical Properties Analysis

3,3-Dichloro-1,1,1-trifluoropropane has a density of 1.4±0.1 g/cm³, a boiling point of 75.9±8.0 °C at 760 mmHg, and a vapor pressure of 113.2±0.1 mmHg at 25°C . The enthalpy of vaporization is 30.4±3.0 kJ/mol, and the flash point is -1.9±11.9 °C . The index of refraction is 1.362, and the molar refractivity is 26.1±0.3 cm³ .

Wissenschaftliche Forschungsanwendungen

Silylating Reagent in Nucleotide Analysis

3,3-Dichloro-1,1,1-trifluoropropane: serves as a silylating reagent, particularly in the simultaneous protection of 3′- and 5′-hydroxy functions of ribonucleosides. Researchers use it to modify nucleotides for various purposes. Notably, it plays a crucial role in studying Watson-Crick and Hoogstein base pairing in nucleotides .

Ribavirin Chemical Delivery Systems

The compound contributes to the development of ribavirin-based chemical delivery systems. Ribavirin is an antiviral drug used to treat hepatitis C and other viral infections. By incorporating 3,3-Dichloro-1,1,1-trifluoropropane , researchers enhance drug delivery efficiency and stability .

Fluorinated Organic Synthesis

Fluorinated compounds are valuable in medicinal chemistry and materials science. Researchers utilize 3,3-Dichloro-1,1,1-trifluoropropane as a building block for creating more complex fluorinated molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a versatile precursor .

Hydrophobic Surface Modification

Due to its hydrophobic nature, this compound finds applications in surface modification. Researchers use it to create hydrophobic coatings on various materials, such as glass, polymers, and metals. These modified surfaces exhibit water repellency and improved durability .

Gas Chromatography (GC) Applications

In gas chromatography, 3,3-Dichloro-1,1,1-trifluoropropane acts as a volatile derivatization agent. It helps convert polar compounds into more volatile derivatives, facilitating their separation and detection in GC analyses. Researchers appreciate its stability and compatibility with various detectors .

Flame Retardant Formulations

Flame retardants are essential for enhancing fire safety in materials. This compound contributes to flame retardant formulations for plastics, textiles, and other materials. Its chlorine and fluorine atoms play a pivotal role in reducing flammability and smoke production .

These applications highlight the versatility and significance of 3,3-Dichloro-1,1,1-trifluoropropane in scientific research. If you need further details or additional applications, feel free to ask

Safety and Hazards

Eigenschaften

IUPAC Name |

3,3-dichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2F3/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTIOZOVDUUXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196684 | |

| Record name | HCFC 243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dichloro-1,1,1-trifluoropropane | |

CAS RN |

460-69-5 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCFC 243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the stable conformations of 3,3-Dichloro-1,1,1-trifluoropropane and how were they determined?

A1: The research identified two possible conformers for 3,3-Dichloro-1,1,1-trifluoropropane, categorized as gauche (G) and trans (T) based on the orientation around the H-C-C-C dihedral angle. Theoretical calculations revealed that the gauche (G) conformer exhibits significantly greater stability than the trans (T) form, with an energy difference exceeding 10 kJ/mol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)